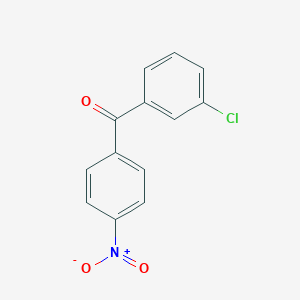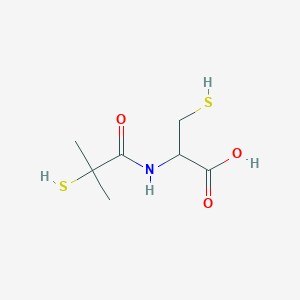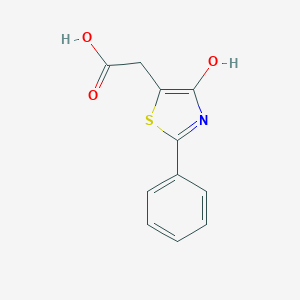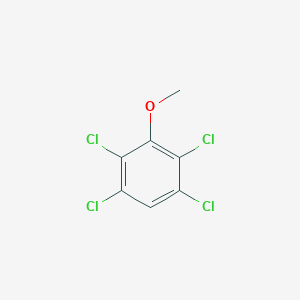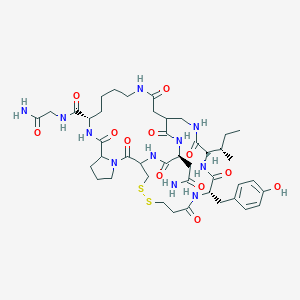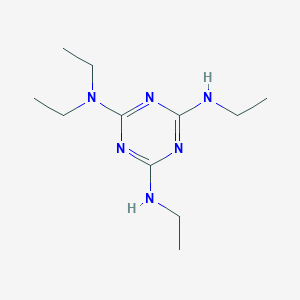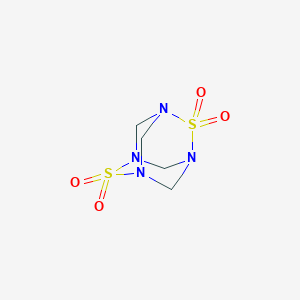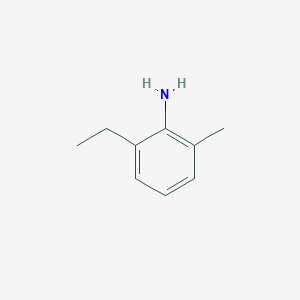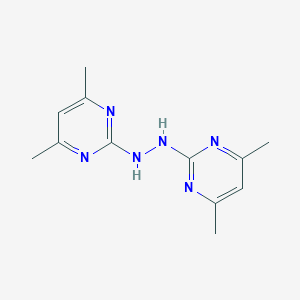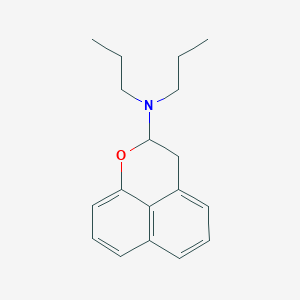
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene, commonly known as DPA, is a fluorescent molecule that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has unique optical properties that make it useful in a variety of applications.
Wirkmechanismus
The mechanism of action of DPA is not fully understood, but it is believed to involve the chelation of metal ions. DPA has a nitrogen and an oxygen atom that can coordinate with metal ions, forming a complex that is fluorescent.
Biochemische Und Physiologische Effekte
DPA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and can be used in live-cell imaging experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPA is its high selectivity for certain metal ions. This makes it useful in a variety of applications, such as the detection of metal ions in biological samples. However, one limitation of DPA is its low quantum yield, which can make it difficult to detect in some experiments.
Zukünftige Richtungen
There are several future directions for the use of DPA in scientific research. One possible direction is the development of new fluorescent probes based on DPA. These probes could have improved optical properties and selectivity for certain metal ions. Another direction is the use of DPA in the development of new biosensors for the detection of metal ions in environmental and clinical samples. Finally, DPA could be used in the development of new imaging techniques for the detection of metal ions in living organisms.
In conclusion, DPA is a unique fluorescent molecule that has been widely used in scientific research. Its high selectivity for certain metal ions makes it useful in a variety of applications, and there are several future directions for its use in scientific research.
Synthesemethoden
DPA can be synthesized using a simple two-step process. The first step involves the reaction of dipropylamine with 2-chloro-1,3-dimethylimidazolinium chloride to form 2-dipropylamino-1,3-dimethylimidazolinium chloride. The second step involves the reaction of this intermediate with 1,2-epoxyoctane to form DPA.
Wissenschaftliche Forschungsanwendungen
DPA has been used in a variety of scientific research applications. One of the most common uses of DPA is as a fluorescent probe for the detection of metal ions. DPA has a high affinity for certain metal ions, such as zinc and copper, and can be used to detect their presence in biological samples.
Eigenschaften
CAS-Nummer |
132766-67-7 |
|---|---|
Produktname |
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene |
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N,N-dipropyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-amine |
InChI |
InChI=1S/C18H23NO/c1-3-11-19(12-4-2)17-13-15-9-5-7-14-8-6-10-16(20-17)18(14)15/h5-10,17H,3-4,11-13H2,1-2H3 |
InChI-Schlüssel |
NWRZBSLJIXDGFG-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
Kanonische SMILES |
CCCN(CCC)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
Synonyme |
2-dipropylamino-1-oxa-2,3-dihydro-1H-phenalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



